2-Phenylethenol
Description
Significance of Enol Chemistry in Organic Reactivity and Biosynthesis
Enols and their deprotonated counterparts, enolates, are fundamental to organic chemistry, primarily as potent nucleophiles that facilitate the formation of new carbon-carbon bonds. tutorchase.comorgosolver.com This reactivity is central to many classic and widely used synthetic reactions, including the Aldol (B89426) reaction, Claisen condensation, and Michael addition, which are indispensable for constructing complex organic molecules like pharmaceuticals and natural products. tutorchase.comfiveable.me
In the realm of biochemistry, keto-enol tautomerism is critical. wikipedia.org For instance, the high phosphate-transfer potential of phosphoenolpyruvate, a key intermediate in glycolysis, is attributed to it being "trapped" in the less stable enol form. wikipedia.org Upon dephosphorylation, it converts to the more stable keto form, pyruvate, releasing a significant amount of energy used to generate ATP. wikipedia.org Enzymes known as tautomerases also exist to facilitate rapid keto-enol interconversion in biological systems. wiley-vch.de
The Phenylacetaldehyde (B1677652)–2-Phenylethenol Tautomeric System as a Model for Aromatic Enols
The equilibrium between phenylacetaldehyde (the keto form) and this compound (the enol form) provides an excellent model for studying the kinetics and thermodynamics of tautomerism in systems where an aromatic ring influences the enol's stability. rsc.org The conjugation of the enol's double bond with the phenyl ring provides a stabilizing effect. masterorganicchemistry.com
Studies have shown that this compound can exist in both cis and trans isomeric forms. In aqueous solutions, the equilibrium ratio of cis to trans is approximately 35:65 in acidic and neutral conditions. This shifts to 20:80 in basic solutions where the enolate ions are the dominant species. rsc.org The ability to generate this compound in excess of its equilibrium concentration through methods like flash photolysis allows for direct measurement of its ketonization rate, providing deep insights into the factors governing enol stability. researchgate.net
Historical Development of Research on Unstable Enols
The concept of tautomerism dates back to the late 19th century, with initial debates on whether the keto and enol forms were distinct, rapidly interconverting species or merely different representations of the same molecule. masterorganicchemistry.com The definitive separation and characterization of the keto and enol forms of ethyl acetoacetate (B1235776) in the early 20th century firmly established them as true, isolable isomers. masterorganicchemistry.com
However, simple enols of monofunctional aldehydes and ketones, like this compound, are far more unstable and exist in minute concentrations at equilibrium, making their isolation impossible under normal conditions. For decades, their existence was largely inferred from reaction mechanisms. The development of techniques to generate and observe these transient species, such as flash photolysis, was a major breakthrough, transforming them from hypothetical intermediates into observable chemical entities. careerchem.comnih.gov
Overview of Advanced Methodologies for Enol Investigation
Modern research on transient enols like this compound relies on a suite of sophisticated techniques designed to generate and detect short-lived species. nih.gov
Flash Photolysis: This is a cornerstone technique where a high-intensity light pulse is used to initiate a photochemical reaction that produces the enol in high concentration. careerchem.com The subsequent decay of the enol back to its keto form is then monitored using time-resolved spectroscopy, typically UV-Vis spectroscopy, allowing for the determination of ketonization rates. researchgate.netcareerchem.com
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy are crucial for both identifying and quantifying enols. numberanalytics.com While NMR and IR are excellent for studying stable enols, UV-Vis spectroscopy is particularly suited for transient enols due to its sensitivity and rapid data acquisition capabilities. careerchem.comnumberanalytics.com
Mass Spectrometry: Techniques like neutralization-reionization mass spectrometry have been used to generate and characterize enols in the gas phase, providing fundamental data on their intrinsic stability and fragmentation patterns. nih.gov
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling keto-enol tautomerism. cdnsciencepub.comtandfonline.com These methods can predict equilibrium constants, activation barriers for interconversion, and the effects of solvent and structure on enol stability, complementing experimental findings. cdnsciencepub.com
Scope and Objectives of the Research Outline
This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound, treating it as a case study in the broader field of transient enol chemistry. The primary objectives are:
To elucidate the fundamental importance of enol intermediates in key chemical and biological processes.
To detail the specific properties of the phenylacetaldehyde–this compound system and its utility as a research model.
To trace the historical progress in understanding unstable enols, from early theories to modern characterization.
To summarize the advanced experimental and computational methods that have enabled the direct study of these fleeting molecules.
By adhering strictly to this outline, the article will deliver a thorough and authoritative examination of this compound's chemistry, grounded in established research findings.
Research Data on Keto-Enol Systems
The study of keto-enol tautomerism often involves the precise measurement of equilibrium constants (KE) and rate constants for ketonization. Below are tables summarizing key data for related systems, illustrating the quantitative aspects of enol chemistry.
Table 1: Keto-Enol Equilibrium Constants (pKE) for Selected Carbonyl Compounds The pKE value is the negative logarithm of the keto-enol equilibrium constant (KE = [Enol]/[Keto]). A higher pKE value indicates a lower concentration of the enol at equilibrium.
| Compound | pKE (-log KE) | Notes |
| 2-Phenylacetylthiophene | 6.45 | Determined by combining rates of enolization and ketonization. researchgate.net |
| α-Cyano-α-phenylacetic acid | 7.22 | Relates the un-ionized carboxylic acid to the un-ionized enol. researchgate.netcareerchem.com |
| Phenylacetaldehyde | 1.44 (for trans-enol) | Determined in aqueous solution. The cis-enol is less stable. rsc.org |
| Acetophenone | 6.37 | Reference value for a simple aromatic ketone. |
| Acetylacetone | -0.4 | Enol form is significantly stabilized by intramolecular hydrogen bonding. cdnsciencepub.com |
Table 2: Ketonization Rate Data for Enols This table shows how the rate of conversion from the enol back to the keto form can be catalyzed.
| Enol | Catalyst | Rate Constant (k) | Conditions |
| Enol of α-Cyano-α-phenylacetic acid | Hydronium ion (H₃O⁺) | Varies with pH | Aqueous solution, 25 °C researchgate.net |
| Enol of 2-Phenylacetylthiophene | Hydronium ion (H₃O⁺) | 4.28 x 10⁴ M⁻¹s⁻¹ | Aqueous buffer solutions researchgate.net |
| Enol of 2-Phenylacetylthiophene | Acetate Buffer | 14.0 M⁻¹s⁻¹ | Aqueous buffer solutions researchgate.net |
Structure
3D Structure
Properties
CAS No. |
4365-04-2 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(E)-2-phenylethenol |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H/b7-6+ |
InChI Key |
XLLXMBCBJGATSP-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/O |
Canonical SMILES |
C1=CC=C(C=C1)C=CO |
Origin of Product |
United States |
Thermodynamic and Kinetic Aspects of 2 Phenylethenol Tautomerism
Keto-Enol Tautomeric Equilibrium of Phenylacetaldehyde (B1677652) and 2-Phenylethenol
The equilibrium between phenylacetaldehyde and this compound lies predominantly towards the more stable keto form, a common characteristic for many simple carbonyl compounds. libretexts.org This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. libretexts.org
Equilibrium Constants and Enol Content Determination Methodologies
The determination of the keto-enol equilibrium constant (KT = [enol]/[keto]) for a system like phenylacetaldehyde is complicated by the potential for the enol to exist as both cis and trans isomers (more accurately described as E and Z isomers). A specific methodology has been developed to determine individual keto-enol equilibrium constants and acid dissociation constants for such systems in aqueous solutions. rsc.orgrsc.org
For phenylacetaldehyde in an aqueous solution, the enol can exist as two geometric isomers, (E)-2-phenylethenol and (Z)-2-phenylethenol. Research has established the equilibrium ratios for these isomers. rsc.orgrsc.org
| Condition | (Z)-Enol : (E)-Enol Ratio | Reference |
|---|---|---|
| Acidic and Neutral Solutions | 35 : 65 | rsc.orgrsc.org |
| Basic Solution (Enolate Ions) | 20 : 80 | rsc.orgrsc.org |
Influence of Substituents and Conjugation on Tautomeric Ratios
The presence of the phenyl group in phenylacetaldehyde plays a crucial role in the stability of its enol tautomer, this compound. In general, conjugation can stabilize the enol form. libretexts.org For this compound, the carbon-carbon double bond of the enol is in conjugation with the aromatic phenyl ring. This extended π-system provides additional resonance stabilization that is not present in the enol of a simple aldehyde like acetaldehyde (B116499). This stabilization, while not enough to make the enol the major tautomer, increases the enol content relative to non-conjugated systems.
Substituents on the phenyl ring or at the α-carbon can further influence the tautomeric ratio. Electron-withdrawing groups on the phenyl ring can increase the acidity of the α-protons, which can affect the rate of enolization, while both electron-withdrawing and electron-donating groups can alter the stability of the conjugated π-system of the enol. researchgate.net
Kinetics of Interconversion between this compound and Phenylacetaldehyde
The interconversion between this compound and phenylacetaldehyde is typically slow in neutral media but can be significantly accelerated by the presence of acid or base catalysts. libretexts.orgmasterorganicchemistry.com The catalytic pathways involve proton transfer steps that facilitate the rearrangement of bonds.
Acid-Catalyzed Tautomerization Mechanisms
Under acidic conditions, the tautomerization process is initiated by the protonation of the carbonyl oxygen of phenylacetaldehyde. libretexts.orgpearson.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon and makes the α-protons more acidic. A weak base, such as water or the conjugate base of the acid catalyst, then removes a proton from the α-carbon. libretexts.orglibretexts.org This is typically the rate-determining step. libretexts.orgmasterorganicchemistry.com The subsequent rearrangement of electrons results in the formation of the carbon-carbon double bond and the hydroxyl group of this compound, regenerating the acid catalyst. libretexts.org
Mechanism of Acid-Catalyzed Enolization:
Protonation of the carbonyl oxygen: The carbonyl oxygen of phenylacetaldehyde is protonated by an acid (H-A), forming a resonance-stabilized oxonium ion.
Deprotonation of the α-carbon: A base (A⁻ or H₂O) removes a proton from the carbon adjacent to the carbonyl group (the α-carbon).
Formation of the enol: The electrons from the C-H bond shift to form a C=C double bond, and the electrons from the C=O π-bond move to the oxygen atom, neutralizing it and forming the hydroxyl group of this compound.
Base-Catalyzed Tautomerization Mechanisms
In the presence of a base, the mechanism for tautomerization involves the initial removal of an α-proton from phenylacetaldehyde. libretexts.orgchemtube3d.com This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom. Subsequent protonation of the oxygen atom of the enolate by a proton source, such as water (which is formed when the base abstracts the α-proton), yields the enol, this compound, and regenerates the basic catalyst. libretexts.orgpdx.edu
Mechanism of Base-Catalyzed Enolization:
Deprotonation of the α-carbon: A base (B:) removes a proton from the α-carbon of phenylacetaldehyde.
Formation of the enolate ion: The electrons from the C-H bond form a carbanion, which is in resonance with the enolate form where the negative charge resides on the oxygen atom.
Protonation of the enolate oxygen: The oxygen of the enolate ion is protonated by the conjugate acid of the base (H-B⁺) to form the this compound.
Uncatalyzed and Solvent-Mediated Proton Transfer Pathways
While tautomerization is significantly slower without a catalyst, the solvent can play a role in mediating the necessary proton transfers. In polar protic solvents like water or alcohols, solvent molecules can act as both weak acids and weak bases, facilitating the proton shuttle required for interconversion.
The solvent can influence the tautomeric equilibrium by differentially solvating the keto and enol forms. orientjchem.orgmdpi.com Polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding to the carbonyl oxygen. orientjchem.org The enol form, while capable of hydrogen bonding through its hydroxyl group, is generally less polar. The ability of the solvent to form or disrupt intramolecular hydrogen bonds in the enol can also affect its stability. nih.gov Therefore, the choice of solvent can shift the equilibrium position and affect the rate of the uncatalyzed tautomerization by providing a medium through which protons can be transferred, albeit less efficiently than with a strong acid or base catalyst.
Kinetic Isotope Effects in Tautomerization Dynamics
The study of kinetic isotope effects (KIEs) provides valuable insight into the mechanism and rate-determining steps of a reaction. In the context of this compound tautomerization, substituting a hydrogen atom involved in the transfer with its heavier isotope, deuterium (B1214612), can significantly alter the reaction rate. This effect arises primarily from the difference in zero-point vibrational energies between a C-H (or O-H) bond and a C-D (or O-D) bond.
While specific KIE studies on this compound are not extensively documented, data from the parent compound, vinyl alcohol, offers a relevant comparison. The tautomerization of vinyl alcohol to acetaldehyde can be stabilized by controlling the water concentration and utilizing the kinetic favorability of the deuterium-produced KIE. For this process, a notable primary kinetic isotope effect is observed:
kH+/kD+ = 4.75
This value indicates that the proton transfer is nearly five times faster than the deuteron (B1233211) transfer, a finding consistent with the C-H bond being broken in the rate-determining step of the tautomerization. The heavier mass of deuterium leads to a lower zero-point energy and a stronger bond, thus requiring more energy to break and slowing down the reaction. Such principles are directly applicable to the this compound system, where the transfer of the alpha-proton from phenylacetaldehyde to form the enol is a critical step in the mechanism.
Energetics of this compound Tautomerization
The relative stability of the keto and enol tautomers and the energy barrier separating them dictate the position of the equilibrium and the rate of interconversion. These energetic aspects are defined by the free energy profile of the reaction.
Free Energy Profiles and Reaction Barriers
The free energy profile for the keto-enol tautomerization maps the energy of the system as it progresses from the keto form (phenylacetaldehyde) to the enol form (this compound) via a high-energy transition state. The peak of this profile represents the activation energy (ΔG‡), or reaction barrier, which must be overcome for the tautomerization to occur.
Direct experimental or computational data for the activation barrier of phenylacetaldehyde tautomerization is scarce. However, computational studies on analogous systems provide a reasonable estimation of the magnitude of this barrier. For the uncatalyzed tautomerization of the parent vinyl alcohol to acetaldehyde, a high activation barrier of approximately 51.9 kcal/mol has been calculated, rendering the process very slow at room temperature in the absence of a catalyst.
Computational studies on a more complex, yet structurally related molecule, 3-phenyl-2,4-pentanedione, reveal the influence of the phenyl group and the surrounding medium on the activation energy. The calculated energy barriers for the tautomerization of this compound are presented below.
| Medium | Activation Barrier (kcal/mol) |
|---|---|
| Gas Phase | 30.61 |
| Cyclohexane | 30.82 |
| Carbon Tetrachloride | 30.84 |
| Methanol | 31.23 |
| Water | 31.26 |
These values, while not specific to this compound, illustrate that a substantial energy barrier exists for tautomerization and that polar solvents can slightly increase this barrier. It is expected that the tautomerization of this compound would also exhibit a significant activation barrier, making the uncatalyzed interconversion a slow process.
Enthalpic and Entropic Contributions to Relative Tautomer Stability
Enthalpic Contributions (ΔH): For most simple aldehydes and ketones, the keto form is enthalpically favored over the enol form. This is primarily due to the greater strength of the carbon-oxygen double bond (C=O) in the keto tautomer compared to the carbon-carbon double bond (C=C) in the enol tautomer. The difference in bond energies typically results in the keto form being more stable by about 10-15 kcal/mol. In the case of this compound, the phenyl group's ability to conjugate with the C=C double bond in the enol form provides a significant stabilizing effect. However, this is often not enough to overcome the inherent stability of the C=O bond in phenylacetaldehyde.
Experimental studies on the keto-enol equilibrium of phenylacetaldehyde in aqueous solution have determined the relative amounts of the cis and trans enol isomers.
| Tautomer | Equilibrium Ratio (Acidic/Neutral) | Equilibrium Ratio (Basic) |
|---|---|---|
| cis-2-Phenylethenol | 35% | 20% |
| trans-2-Phenylethenol | 65% | 80% |
Note: These ratios represent the composition of the enol portion at equilibrium.
The data indicates that while the enol form exists, the keto form (phenylacetaldehyde) is generally the major species at equilibrium. The relative stability of the tautomers can also be seen in the calculated electronic energy differences for related compounds. For 3-phenyl-2,4-pentanedione, the keto form is more stable than the enol form in both the gas phase and in various solvents.
Entropic Contributions (ΔS): The entropy change for tautomerization is generally small. The conversion of a keto form to a more ordered, and sometimes hydrogen-bonded, cyclic enol form can lead to a decrease in entropy, which would slightly disfavor the enol. However, for acyclic systems like this compound, the entropic contribution is often considered minor compared to the enthalpic term. The equilibrium is therefore largely dictated by the enthalpy change, which favors the phenylacetaldehyde tautomer.
Synthesis and Advanced Generation Methodologies for 2 Phenylethenol
Gas-Phase Synthesis of Unstable Enols, including 2-Phenylethenol Precursors
The gas phase offers a unique environment for the generation and characterization of highly reactive, short-lived species like enols by minimizing intermolecular reactions.
Flash Vacuum Pyrolysis (FVP) Techniques for Enol Generation
Flash vacuum pyrolysis (FVP) is a powerful technique for creating reactive molecules under unimolecular conditions. The process involves subliming a precursor through a heated quartz tube under high vacuum, with the products being rapidly quenched on a cold surface. scripps.edu This method is particularly suited for generating unstable enols from appropriate precursors by inducing intramolecular rearrangements or eliminations. scripps.eduacs.org
The FVP apparatus typically consists of a sublimation oven, a pyrolysis tube, and a cold trap. scripps.eduuq.edu.au The short contact time in the hot zone (milliseconds) and the low pressure minimize bimolecular collisions, allowing for the isolation of kinetically favored products. scripps.edu For enol generation, precursors are designed to undergo clean, high-yield thermal decomposition. For example, FVP of Meldrum's acid derivatives has been shown to sequentially form enol tautomers and ketenes, which can be observed by IR spectroscopy at low temperatures. uq.edu.au While not specifically detailing this compound, the methodology is directly applicable. A suitable precursor for this compound could be a derivative of phenylacetic acid designed to eliminate a small, stable molecule upon heating.
Table 1: Key Parameters in Flash Vacuum Pyrolysis for Reactive Intermediate Generation
| Parameter | Typical Range | Significance |
| Temperature | 200–1100 °C | Provides activation energy for the desired unimolecular reaction. scripps.eduacs.org |
| Pressure | High Vacuum (e.g., < 1 mTorr) | Minimizes intermolecular collisions, favoring intramolecular processes. scripps.eduacs.org |
| Contact Time | Milliseconds | Prevents decomposition of the desired product and secondary reactions. scripps.edu |
| Precursor Design | Volatile, thermally labile | Must be stable enough to sublime but decompose cleanly at the pyrolysis temperature. |
Photochemical Generation of Enols from Suitable Precursors
Photochemical methods provide an alternative route to generate enols in the gas phase or in solution under mild conditions. The process known as photoenolization is a well-established method for producing hydroxy-substituted ortho-xylylenes, which are structurally related to enols. iupac.org This reaction is analogous to the Norrish Type II reaction, involving an intramolecular hydrogen atom transfer from a gamma-carbon to an excited carbonyl oxygen. iupac.org
For the generation of this compound, a suitable precursor would be an aromatic ketone with an ortho-alkyl group containing a gamma-hydrogen, such as 2-ethylbenzophenone. Upon UV irradiation, the excited ketone would abstract a hydrogen atom to form a biradical intermediate, which is the triplet state of the corresponding xylylene, that can then tautomerize to the enol. iupac.org These "photoenols" are often transient, with lifetimes ranging from nanoseconds to minutes, and can be studied using techniques like laser flash photolysis. iupac.org
Table 2: Examples of Photochemical Precursors for Enol Generation
| Precursor Type | Reaction Type | Intermediate | Product Type |
| ortho-Alkyl Aromatic Ketones | Photoenolization (Norrish Type II) | Biradical | Photoenol (o-xylylene) iupac.org |
| 2-Indanones | CO Elimination | Biradical | ortho-Xylylene iupac.org |
| Aldehydes | Photoinduced γ-hydrogen transfer | Biradical | Photoenol iupac.org |
Radical-Mediated Pathways to Enol Formation
Radical-mediated reactions offer a versatile approach to complex molecules and can be engineered to produce enol intermediates. These pathways often involve the generation of a carbon-centered radical which can then undergo a specific reaction cascade. mdpi.comtdl.org One general pathway involves the addition of a radical to an alkyne, followed by subsequent steps such as hydrogen atom transfer (HAT), cyclization, or trapping. mdpi.com
A plausible radical-mediated route to an enol like this compound could involve the formation of an oxygen-centered radical that subsequently abstracts a hydrogen atom. For instance, the metallo-radical activation of certain organic precursors using cobalt(II) complexes can generate a cobalt(III)-carbene radical intermediate. acs.org This intermediate can participate in intramolecular hydrogen atom transfer, leading to the formation of a new C-O bond and an enol ether product, which serves as a stable surrogate for the enol itself. acs.org The key is the controlled generation of a radical species that can undergo a planned rearrangement or abstraction to yield the enol structure. tdl.org
Solution-Phase Approaches for Transient Enol Synthesis
While gas-phase methods are excellent for fundamental studies, solution-phase synthesis is often more practical for trapping experiments and subsequent reactions.
Controlled Hydrolysis of Enol Ethers and Enol Esters
The controlled hydrolysis of stable enol derivatives, such as enol ethers or enol acetates, is a common and effective method for the transient generation of enols in solution. researchgate.netnsf.gov These precursors are essentially "masked" enols that can be unmasked under specific conditions.
The hydrolysis is typically acid-catalyzed. The choice of acid is crucial to prevent unwanted side reactions, such as the migration of the double bond to form a more stable conjugated system. For example, the use of aqueous oxalic acid has been shown to facilitate the rapid hydrolysis of enol ethers to the corresponding ketones, presumably via a transient enol intermediate, without causing double bond isomerization. researchgate.net This contrasts with the use of stronger mineral acids, which often lead to the conjugated ketone. researchgate.net Similarly, enol esters can be hydrolyzed to generate enols, which are then typically converted to the corresponding ketone. nsf.gov
Table 3: Comparison of Hydrolysis Conditions for Enol Generation
| Reagent | Substrate | Key Advantage | Ref. |
| Aqueous Oxalic Acid | Enol Ethers | Rapid hydrolysis without double bond migration. | researchgate.net |
| Ruthenium Complexes / H₂O | Enol Ethers | Dehydrogenative synthesis of esters via a proposed hydration step. | nih.gov |
| Standard Mineral Acids | Enol Ethers | Effective hydrolysis, but risk of isomerization to conjugated ketones. | researchgate.net |
Organometallic Catalyzed Routes to Enols
Organometallic catalysis provides a powerful and versatile platform for the synthesis of enolates, the conjugate bases of enols, which can be considered direct precursors to enols upon protonation. mdpi.combdu.ac.in Many transition-metal-catalyzed reactions proceed through intermediates that are effectively metal enolates.
For example, nickel-hydride (NiH) catalyzed reactions can be used for the reductive hydroalkylation and hydroarylation of enol esters and ethers. chinesechemsoc.org These reactions proceed through the in-situ generation of an α-oxoalkyl organonickel species, which is a form of a metal enolate. chinesechemsoc.org Similarly, copper-catalyzed conjugate additions of organometallic reagents to α,β-unsaturated carbonyl compounds are well-established methods that generate metal enolate intermediates. beilstein-journals.org These enolates can then be trapped by electrophiles or protonated to yield the keto tautomer, implying the transient existence of the enol form. The Wacker oxidation, a palladium-catalyzed process, is also proposed to proceed through an enol complex intermediate. bdu.ac.in
Table 4: Organometallic Methods Generating Enol/Enolate Intermediates
| Catalytic System | Reaction Type | Key Intermediate | Ref. |
| NiH-Catalysis | Reductive Hydrocarbonation of Enol Esters | α-Oxoalkyl Organonickel Species | chinesechemsoc.org |
| Copper/Chiral Ligands | Conjugate Addition to Enals/Enones | Copper Enolate | beilstein-journals.org |
| Palladium(II) | Wacker Oxidation of Alkenes | Enol Complex | bdu.ac.in |
| Cobalt(II) Porphyrins | Carbene Transfer Reactions | Cobalt(III)-Carbene Radical | acs.org |
Green Chemistry Principles Applied to Enol Synthesis
The application of green chemistry principles to the synthesis of enols, including this compound (also known as 2-phenylethanol (B73330) or 2-PE), has gained significant traction as industries seek more sustainable and environmentally responsible manufacturing processes. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. rajdhanicollege.ac.inkharagpurcollege.ac.in The synthesis of this compound, a valuable compound in the fragrance, food, and pharmaceutical industries, provides a clear example of this shift from traditional chemical methods to greener alternatives. rsc.orgnih.gov
A primary focus of green synthesis for this compound is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations. researchgate.net This approach often operates under mild conditions (ambient temperature and neutral pH), reducing energy consumption and the need for harsh reagents. researchgate.net Biocatalytic routes frequently utilize renewable feedstocks, such as sugars or amino acids, aligning with the green chemistry principle of moving away from depleting petrochemical sources. nih.govwordpress.comreagent.co.uk
Biocatalysis using Whole Cells and Enzymes
Researchers have extensively explored the use of various microorganisms and their enzymes for the production of this compound. The Ehrlich pathway, a natural metabolic route in organisms like the yeast Saccharomyces cerevisiae, is commonly exploited for this purpose. nih.gov This pathway converts amino acids, specifically L-phenylalanine, into fusel alcohols like this compound. nih.gov
Recent advancements have focused on developing engineered microbial strains and enzymatic cascades to improve the efficiency and yield of this biotransformation. For instance, recombinant Escherichia coli has been engineered to express specific enzymes for the one-pot conversion of L-phenylalanine into this compound. nih.govresearchgate.net In one study, a modular cascade biocatalysis approach was developed using an aromatic aldehyde formation module and an aldehyde reduction module in recombinant E. coli. nih.govresearchgate.net This system achieved a 97% conversion of 50 mM L-phenylalanine to produce 5.95 g/L of this compound. nih.govresearchgate.net The process demonstrates high atom economy and operates in an aqueous medium, minimizing the use of hazardous organic solvents. nih.govresearchgate.netrsc.org
Fungal biocatalysis has also shown promise. Various fungal strains, such as Beauveria bassiana and Rhizopus arrhizus, have been used for the stereoselective oxidation of this compound to produce other valuable chiral compounds, demonstrating the versatility of biocatalytic systems. mdpi.com The use of whole-cell biocatalysts, both in free and immobilized forms, offers advantages such as cost-effectiveness and operational simplicity. researchgate.netresearchgate.net For example, whole cells of Baker's Yeast (Saccharomyces cerevisiae) have been successfully used for the biocatalytic reduction to synthesize this compound in mixtures of glycerol (B35011) and water. researchgate.net
| Biocatalyst | Substrate | Key Findings | Yield/Concentration | Molar Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Recombinant Escherichia coli (Cascade Biocatalysis) | L-phenylalanine | One-pot biotransformation using engineered enzymatic modules. | 5.95 g/L | 97% conversion | nih.govresearchgate.net |
| Saccharomyces cerevisiae (Screened Strain) | Not specified, medium optimization | Optimization of medium composition using orthogonal design. | 4.654 g/L | 0.63 molar yield | cjcatal.com |
| Saccharomyces cerevisiae (Optimized Medium) | Not specified, medium optimization | Response surface methodology used for medium optimization. | 4.815 g/L (max) | Not specified | cjcatal.com |
| Pseudomonas putida (Engineered Strain) | Glucose | De novo biosynthesis from a simple sugar. | ~50-60 ppm | Not specified | nih.gov |
Greener Catalytic Hydrogenation
While traditional chemical synthesis routes like the Grignard reaction or Friedel-Crafts alkylation are effective, they often involve hazardous materials such as diethyl ether, ethylene (B1197577) oxide, and AlCl₃, which can lead to significant effluent problems. google.com Greener alternatives have been developed, including the catalytic hydrogenation of styrene (B11656) oxide. google.com
This method uses a catalyst, such as palladium on a basic support like magnesia (MgO), to selectively hydrogenate styrene oxide to this compound. epa.gov The use of a basic support was found to be crucial for high selectivity, achieving over 98% selectivity to this compound even at nearly total conversion of the styrene oxide. epa.gov This process can eliminate the use of more dangerous reagents and solvents associated with classical methods. google.com Further innovation includes photocatalytic approaches where redox equivalents are generated using a semiconductor photocatalyst, like gold-doped titanium dioxide (Au/TiO₂), to drive the reaction, representing a formal anti-Markovnikov addition of water to styrenes in a two-step process. researchgate.net
| Catalyst System | Substrate | Key Features | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Palladium on Magnesia (Pd/MgO) | Styrene Oxide | Gas-phase hydrogenation; basic support enhances selectivity. | >98% selectivity | epa.gov |
| Supported Platinum Group Metals | Styrene Oxide | Uses an organic or inorganic base as a promoter in an alcohol solvent. | High purity and selectivity | google.com |
| Au/TiO₂ Photocatalyst | Styrene | Two-step process involving photocatalytic epoxidation and subsequent hydrogenation. | Efficient formal anti-Markovnikov addition | researchgate.net |
The continuous development of these green methodologies underscores a commitment to sustainable chemical production. By focusing on biocatalysis with renewable feedstocks and designing safer chemical pathways with improved atom economy, the synthesis of this compound and other enols is becoming progressively more aligned with the principles of green chemistry. rsc.orgrsc.org
Spectroscopic Characterization and Dynamic Probes of 2 Phenylethenol
Matrix Isolation Spectroscopy for Structural Elucidation of 2-Phenylethenol
Matrix isolation is a powerful technique that involves trapping reactive species in an inert, cryogenic matrix, thereby allowing for detailed spectroscopic analysis.
Infrared (IR) Spectroscopic Fingerprints and Vibrational Assignments
Infrared (IR) spectroscopy, when combined with matrix isolation, provides a high-resolution vibrational spectrum of isolated molecules. mdpi.com This method allows for the separation of spectral signatures of different conformers of a molecule with the aid of computational calculations. mdpi.com For molecules with hydroxyl groups not involved in intramolecular hydrogen bonds, the νOH band is typically observed in the range of 3643–3637 cm⁻¹ in an argon matrix. mdpi.com The specific vibrational frequencies can be assigned to particular molecular motions, creating a unique "fingerprint" for the compound and its conformers. While specific, detailed vibrational assignments for this compound are not extensively documented in the provided results, the principles of matrix-isolation IR spectroscopy are well-established for similar molecules like meta-fluorophenol and various alcohols. mdpi.comrsc.org The technique has proven crucial in correcting initial assignments of conformers and dimers in compounds like phenylmethanol. rsc.org
Ultraviolet/Visible (UV/Vis) Absorption Characteristics of Enols
UV/Vis spectroscopy probes the electronic transitions within a molecule. taylorandfrancis.com Enols, like other conjugated systems, exhibit characteristic absorptions in the UV/Vis region. Generally, the absorption wavelength lies between 200–400 nm for UV spectroscopy and 400–800 nm for visible spectroscopy. taylorandfrancis.com The keto-enol tautomerism can be studied using UV/Vis spectroscopy, as the enol and keto forms often have distinct absorption maxima. semanticscholar.org For instance, in some systems, the enol form shows a strong absorption band around 260 nm in non-polar solvents, while the keto form might absorb at shorter wavelengths in polar solvents. semanticscholar.org The position of the maximum absorption wavelength (λmax) is influenced by factors such as conjugation and solvent polarity. semanticscholar.orgmasterorganicchemistry.com For example, increased conjugation tends to shift λmax to longer wavelengths. masterorganicchemistry.com In the case of 2-phenylethanol (B73330), a related compound, the S1 ← S0 origin band for its gauche conformer is centered at 37,621.296 cm⁻¹. aip.org UV/Vis spectra of enols can be influenced by irradiation, with UV light potentially converting the enol to a trans-keto form, which may then revert to the enol form through thermal back-isomerization or upon irradiation with visible light. researchgate.net
Conformational Analysis of this compound in Cryogenic Matrices
The flexibility of molecules like this compound can lead to the existence of multiple conformers, which are different spatial arrangements of the same molecule. researchgate.net Matrix isolation techniques are instrumental in studying these conformers by trapping them at low temperatures, preventing interconversion. researcher.life For the related molecule 2-phenylethanol, two primary conformers, gauche and anti, have been identified using high-resolution spectroscopy and ab initio calculations. nih.gov The gauche conformer is stabilized by an OH...π hydrogen bond and is the most stable form in the neutral state. nih.gov However, upon ionization, this hydrogen bond can break, leading to conformational changes. nih.gov The study of these conformers is crucial as their different shapes and intrinsic properties can influence their chemical behavior. researchgate.net While direct conformational analysis of this compound in cryogenic matrices is not detailed in the search results, the methodologies applied to 2-phenylethanol provide a clear framework for how such an analysis would be conducted. researchgate.netnih.govacs.org
Time-Resolved Spectroscopic Investigations of Enol Dynamics
Time-resolved spectroscopy allows for the study of molecular dynamics on extremely short timescales, providing insights into reaction mechanisms and the lifetimes of transient species.
Ultrafast Spectroscopy for Excited State Proton Transfer (ESIPT) Kinetics
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been electronically excited. This process is often studied using ultrafast spectroscopic techniques. acs.org For some phenolic compounds, ESIPT can occur from the hydroxyl group to a carbon atom of an adjacent aromatic ring, leading to the formation of a keto tautomer, such as a quinone methide. nih.govnih.gov The kinetics of this proton transfer can be monitored using steady-state and time-resolved fluorescence spectroscopy. acs.org For example, in the case of 2-phenylphenol (B1666276), ESIPT to the 2'-carbon position has been observed. nih.gov The efficiency and pathway of ESIPT can be influenced by the solvent environment. nih.gov
Femtosecond Transient Absorption Spectroscopy for Reaction Intermediates
Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for detecting and characterizing short-lived reaction intermediates. rsc.org This technique allows for the direct observation of species that are generated during a photochemical reaction. nih.govtum.de For instance, in the study of 2-phenylphenol and 2-phenyl-1-naphthol, fs-TAS was used to directly probe the formation of quinone methide species resulting from ESIPT. nih.gov The transient absorption spectra revealed species absorbing around 485 nm and 520 nm, which were assigned to different quinone methide isomers. nih.gov The intensity of these transient signals can provide information about the efficiency of the formation of these intermediates. nih.gov Fs-TAS is also crucial for understanding electron transfer kinetics in photocatalysis. rsc.org
Soft X-ray Spectroscopy for Ultrafast Electronic Rearrangements
Soft X-ray spectroscopy has emerged as a powerful technique for probing the electronic structure of molecules with atomic specificity and ultrafast time resolution. acs.org This method is particularly suited for investigating dynamic processes such as the tautomerization of this compound, where rapid electronic and structural changes occur. nih.govnih.gov While direct studies on this compound are not extensively documented, research on analogous systems, such as the photoinduced enol-keto tautomerization of 2-(2'-hydroxyphenyl)benzothiazole (HBT), provides significant insight into the potential applications for this compound. nih.govresearchgate.netarxiv.org
In a typical pump-probe experiment, an ultraviolet (UV) laser pulse excites the molecule, initiating the chemical transformation (e.g., enol to keto tautomerization). A precisely delayed soft X-ray pulse then probes the system's transient state by exciting core electrons (e.g., from the oxygen 1s orbital) to unoccupied valence orbitals. acs.orgnih.gov The resulting X-ray absorption spectrum is highly sensitive to the local electronic environment of the absorbing atom. nih.gov
For the this compound/phenylacetaldehyde (B1677652) system, this technique could map the electronic rearrangements during tautomerization. By tuning the soft X-ray energy to the oxygen K-edge, one could distinguish between the enolic C-O single bond and the ketonic C=O double bond. This provides a direct view of the charge relocation dynamics as the proton transfer occurs. acs.orgnih.gov Simulations on HBT show that time-resolved X-ray absorption spectroscopy (TRXAS) can track the evolution of frontier molecular orbitals (HOMO and LUMO) at the proton donor and acceptor sites, revealing the mechanism of proton-coupled electron transfer (PCET) on a femtosecond timescale. nih.govnih.govresearchgate.net This methodology allows researchers to observe the distinct stages of charge relocation and determine whether the electronic and nuclear motions are concerted or sequential. arxiv.org
Advances in both accelerator-based sources like free-electron lasers and tabletop high-harmonic generation (HHG) systems now enable experiments with the necessary femtosecond to attosecond temporal resolution to capture these ultrafast events. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Enol Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the keto-enol tautomerism between phenylacetaldehyde and its enol form, this compound. The interconversion between these two tautomers is often slow on the NMR timescale, which allows for the simultaneous observation and quantification of both species in solution. thermofisher.comasu.edu
Real-Time NMR Monitoring of Keto-Enol Equilibria
Real-time monitoring of the keto-enol equilibrium of this compound is readily achievable using ¹H NMR spectroscopy. thermofisher.com Because the proton environments in the keto form (phenylacetaldehyde) and the enol form (this compound) are distinct, separate signals appear for each tautomer in the NMR spectrum. asu.edu
For instance, the aldehydic proton of phenylacetaldehyde gives a characteristic signal, while the vinylic proton and the hydroxyl proton of this compound appear at different chemical shifts. The methylene (B1212753) protons adjacent to the carbonyl group in the keto form are also distinct from the protons in the enol. pressbooks.pubnanalysis.com
By integrating the signal areas corresponding to each form, the relative concentrations can be determined, and the equilibrium constant (K_eq = [enol]/[keto]) can be calculated. thermofisher.comwalisongo.ac.id This non-destructive technique allows for the study of the equilibrium under various conditions without altering the sample. nih.gov The progress of reactions involving enolates or enamines, which are closely related to enols, has been successfully monitored in situ using ¹H NMR to determine reaction kinetics and elucidate mechanisms. nih.govacs.org Benchtop NMR spectrometers, which can be placed directly in a fume hood, have further simplified the real-time monitoring of such chemical reactions. rsc.org
Solvent and Temperature Effects on NMR Spectral Signatures
The position of the keto-enol equilibrium and the corresponding NMR spectral signatures are highly sensitive to both the solvent and temperature. walisongo.ac.idresearchgate.net
Solvent Effects: The polarity of the solvent plays a crucial role in determining the ratio of keto to enol tautomers at equilibrium. asu.edu Generally, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can stabilize the more polar keto form, while non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. researchgate.net Studies on related β-dicarbonyl compounds show a distinct shift in equilibrium depending on the solvent's ability to act as a hydrogen bond donor or acceptor. researchgate.netemerginginvestigators.org For example, in CDCl₃, the enol form is often more prevalent than in DMSO-d₆, where the keto form is favored. researchgate.net This change is directly observable in the ¹H NMR spectrum through the relative intensities of the keto and enol signals.
Temperature Effects: Varying the temperature of the NMR experiment affects the equilibrium constant. By measuring K_eq at different temperatures, the thermodynamic parameters of the tautomerization—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—can be determined using the van't Hoff equation. asu.edu Typically, the signals in the NMR spectrum may broaden or coalesce as the temperature increases, indicating a faster rate of interconversion between the tautomers. In DMSO-d₆, alcohol OH signals are known to shift to a lower field (δ 4.0 to 6.0 ppm) and often exhibit vicinal coupling, a feature that can be temperature-dependent. msu.edu
Below is a table summarizing typical ¹H NMR chemical shifts for 2-phenylethanol in chloroform-d, a common non-polar solvent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.27 - 7.35 | multiplet | |
| -CH₂- (alpha to OH) | 3.86 | triplet | 6.7 |
| -CH₂- (beta to OH) | 2.89 | triplet | 6.7 |
| -OH | 2.18 | broad singlet | |
| Data sourced from consistent values reported for 2-phenylethanol in CDCl₃. rsc.orgacademicjournals.orgchemicalbook.com |
Advanced NMR Techniques for Characterizing Reactive Enols
While 1D ¹H and ¹³C NMR provide essential information, advanced NMR techniques are invaluable for the unambiguous characterization of reactive and transient species like this compound, especially within a mixture of its keto tautomer.
2D Correlation Spectroscopy (COSY, HSQC, HMBC):
COSY (COrrelation SpectroscopY) identifies protons that are spin-spin coupled, helping to establish the connectivity of the carbon skeleton. For this compound, a COSY spectrum would show a cross-peak between the two methylene protons, confirming their adjacent relationship. sdsu.edursc.org
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This is crucial for assigning the ¹³C spectrum, distinguishing, for example, the enolic carbons of this compound from the carbonyl and α-carbons of phenylacetaldehyde. sdsu.eduniscpr.res.in
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is extremely powerful for piecing together the molecular structure, confirming the phenyl group's attachment, and differentiating between isomers. sdsu.edursc.org
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a 2D NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. nih.govnih.gov This "chromatography by NMR" can effectively resolve the NMR spectra of the this compound enol and the phenylacetaldehyde keto form from the mixture, even if their signals overlap in a 1D spectrum. nih.govucsb.edu This is particularly useful for analyzing complex reaction mixtures containing reactants, intermediates, and products without physical separation. nih.gov
These advanced methods, often used in combination, provide a comprehensive picture of the molecular structure and dynamics of the keto-enol system. bmrb.iocreative-biostructure.com
Computational Chemistry and Theoretical Analysis of 2 Phenylethenol Systems
Quantum Chemical Calculations of 2-Phenylethenol Tautomeric Stability and Geometry
Quantum chemical calculations are fundamental in elucidating the structural and energetic properties of tautomeric systems. These methods provide insights into the relative stabilities of tautomers and their geometric parameters, which are often difficult to determine experimentally due to the transient nature of one of the forms.
Ab Initio and Density Functional Theory (DFT) Studies
The structural stability of 2-phenylethanol (B73330), the more stable tautomer, has been investigated using various computational methods. Studies employing Density Functional Theory (DFT) with the B3LYP functional and a 6-311G** basis set, as well as Møller-Plesset perturbation theory (MP2 and MP4(SDQ)), have consistently shown that 2-phenylethanol predominantly exists in non-planar gauche conformations. nih.gov The most stable of these, the Gg1 structure, is stabilized by a nonclassical intramolecular hydrogen bond between the hydroxyl hydrogen atom and the π-system of the phenyl ring. nih.govaip.org In contrast, the planar trans conformer is significantly higher in energy, indicating that dipolar interactions play a more crucial role than steric hindrance in determining the molecule's stability. nih.gov
For the less stable tautomer, this compound, computational studies on analogous systems provide insight. Generally, the keto form of a tautomeric pair is thermodynamically more stable than the enol form. figshare.com However, substituents can influence this equilibrium. For α-substituted acetaldehydes, it has been shown through ab initio molecular orbital theory that all considered substituents tend to stabilize the enol form relative to the keto form. rsc.org Semi-empirical methods like AM1 have been used to predict the pKa of phenylacetaldehyde (B1677652) enols, finding that the Z-enol is less acidic than the E-enol. cdnsciencepub.com
Table 1: Calculated Relative Energies of 2-Phenylethanol Conformers
| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|
| Gauche | MP2/cc-pVTZ | 0.00 | acs.org |
| Anti | MP2/cc-pVTZ | 7.03 | acs.org |
| Trans (planar) | DFT-B3LYP/6-311G** | Significantly higher than gauche | nih.gov |
Prediction of Spectroscopic Data and Vibrational Frequencies
Computational methods are invaluable for predicting spectroscopic data, which aids in the experimental identification and characterization of different conformers and tautomers. For 2-phenylethanol, vibrational frequencies have been computed at the B3LYP level of theory, allowing for tentative assignments of its normal modes based on experimental data. nih.gov
Furthermore, dispersed fluorescence (DF) spectroscopy, in conjunction with ab initio calculations (DFT/B3LYP/6-311++G**), has been employed to distinguish between rotational isomers of 2-phenylethanol. acs.org These studies revealed that the frequencies of certain vibrational modes, particularly the benzenoid 6a mode, are sensitive to the molecular conformation. acs.org This synergy between experimental spectroscopy and theoretical predictions is crucial for assigning the correct structures to observed spectral features.
Table 2: Selected Calculated Vibrational Frequencies for 2-Phenylethanol Conformers
| Vibrational Mode | Conformer | Calculated Frequency (cm⁻¹) | Method | Reference |
|---|---|---|---|---|
| Benzenoid 6a | Gauche | Sensitive to conformation | DFT/B3LYP/6-311++G** | acs.org |
| Benzenoid 6a | Anti | Sensitive to conformation | DFT/B3LYP/6-311++G** | acs.org |
| O-H Stretch | Gauche (Ggπ) | - | - | acs.org |
| O-H Stretch | Anti (At) | - | - | acs.org |
Molecular Dynamics (MD) Simulations of Tautomerization Pathways
Molecular dynamics simulations offer a way to explore the dynamic processes involved in tautomerization, including the influence of the surrounding environment and the identification of reaction pathways.
Implicit and Explicit Solvent Models in Reaction Dynamics
The choice of solvent model is critical in simulating chemical reactions in solution. Explicit solvent models treat individual solvent molecules, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. irbbarcelona.org However, they are computationally expensive. nih.govImplicit solvent models , on the other hand, represent the solvent as a continuous medium with average properties, which is computationally more efficient but may lack the detailed description of local interactions. nih.gov
In the context of tautomerization, the solvent can play a crucial role. For instance, in aqueous solution, keto-enol tautomerization can proceed through proton transfer involving solvent water molecules. muni.cz Theoretical studies using combined discrete/self-consistent reaction field (SCRF) models for cytosine tautomerism in water have shown that SCRF methods alone can overestimate the stability of enol tautomers. researchgate.net This highlights the importance of including some explicit solvent molecules in the calculations to accurately model the reaction. Molecular dynamics simulations of phenolic resins have utilized the NVT (Canonical) ensemble, where the number of atoms, system volume, and temperature are held constant, to study their properties. nih.gov
Characterization of Transition States and Intermediates
Identifying the transition state (TS) is key to understanding the mechanism and kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation barrier of the reaction. rowansci.com Computational methods can be used to locate and characterize these transition states. For the tautomerization of 2-nitrosophenol, the transition state was found to be planar, and the energy barrier was calculated at the MP4/6-311G*//MP2/6-31G** + ZPE level of theory. researchgate.net
For keto-enol tautomerizations, the reaction often proceeds through a high-energy transition state involving a 1,3-hydrogen shift. muni.cz In the case of 2-hydroxy-2-phenylacetaldehyde, a spontaneous proton-transfer reaction from the keto to the enol form was identified through computational simulations, with a calculated energy barrier of 12.3 kcal/mol in aqueous conditions using DFT. For the keto-enol tautomerization of substituted acetaldehydes, activation energies have been calculated at the G2 level of theory. figshare.com These calculations show that substituents can significantly affect the barrier height.
Table 3: Calculated Activation Energies for Analogous Keto-Enol Tautomerizations
| Reaction | Method | Activation Energy (kcal/mol) | Environment | Reference |
|---|---|---|---|---|
| Acetaldehyde (B116499) → Vinyl Alcohol | G2 | 64.5 | Gas Phase | figshare.com |
| 2-Hydroxyacetophenone → 2-Hydroxy-2-phenylacetaldehyde | DFT | 12.3 | Aqueous | |
| 2-Nitrosophenol Tautomerization | MP4/6-311G*//MP2/6-31G** + ZPE | 10.24 | Gas Phase | researchgate.net |
Analysis of Electronic Structure and Bonding in this compound
The electronic structure and bonding in this compound and its tautomer are central to their stability and reactivity. As previously mentioned, the gauche conformer of 2-phenylethanol is stabilized by an intramolecular π-hydrogen bond. aip.org This interaction involves the hydroxyl group and the aromatic ring, highlighting the importance of non-covalent interactions in determining the preferred conformation.
The electronic properties of the enol form are distinct from the keto form. A study combining experimental and theoretical vibrational analysis of 1-nitro-2-phenylethane and 2-phenylethanol revealed charge transfer effects (push-pull effect) by monitoring specific vibrational modes of their electrophilic and nucleophilic sites. nih.gov Solvent interactions were found to promote molecular conformations that affect the vibrational spectra of donor and acceptor groups. nih.gov
Analysis of the electronic density and molecular orbitals provides further insights. For instance, in the study of dimers of 2-phenylethanethiol (B1584568) and 2-phenylethanol, the nature of the intermolecular interactions was investigated through energy decomposition analysis, revealing the contributions of electrostatic and dispersion forces. acs.org Such analyses are crucial for understanding the subtle balance of forces that govern the structure and reactivity of these molecules.
Role of Conjugation and Aromaticity in Enol Stability
The stability of an enol relative to its corresponding keto tautomer is governed by a variety of factors, including substitution, solvent effects, hydrogen bonding, and electronic delocalization. scispace.com For this compound, the presence of the phenyl group introduces significant electronic factors—conjugation and aromaticity—that play a crucial role in its stability.
Aromaticity represents the most powerful stabilizing electronic factor. scispace.com While this compound itself is not an aromatic molecule in the way phenol (B47542) is, its stability is enhanced by the preservation of the benzene (B151609) ring's inherent aromaticity. The enol's double bond extends the aromatic π-system, a stabilizing interaction. In cases like phenol, the enol form is overwhelmingly favored because the alternative keto form (cyclohexa-2,4-dienone) would disrupt the aromaticity of the ring, incurring a significant energetic penalty. scispace.commaynoothuniversity.ie For this compound, the stabilization is less dramatic but follows the same principle: the enol structure benefits from electronic communication with the stable aromatic ring.
Intramolecular Hydrogen Bonding Interactions
Intramolecular hydrogen bonds (IMHBs) are another critical factor that can significantly stabilize specific molecular conformations. An IMHB is a non-covalent attractive interaction between a hydrogen atom covalently bonded to a donor atom (like oxygen) and a nearby acceptor atom or π-system within the same molecule. youtube.com The existence and strength of an IMHB depend on the molecule's ability to adopt a conformation that brings the donor and acceptor groups into close proximity and proper orientation.
In the case of this compound, different rotational conformers (rotamers) can be envisioned. Depending on the dihedral angles of the C-C-O-H linkage and the orientation of the vinyl group relative to the phenyl ring, it is theoretically possible for the hydroxyl proton to form an IMHB with the π-electrons of the C=C double bond or, more likely, the π-cloud of the aromatic ring.
Detailed computational studies on the closely related but structurally distinct molecule, 2-phenylethanol (C₆H₅-CH₂-CH₂-OH), have provided a blueprint for how such interactions are analyzed. Using high-level ab initio calculations and various spectroscopic methods, researchers have identified multiple stable conformers for 2-phenylethanol. uva.esnih.govnih.gov The global minimum energy structure was found to be a gauche conformer stabilized by an O-H···π intramolecular hydrogen bond between the hydroxyl proton and the phenyl ring. uva.esnih.gov Computational analyses for this molecule and its analogues provide precise data on relative energies, key dihedral angles, and the energetic contribution of the IMHB. uva.esresearchgate.net
| Conformer | Description | Relative Energy (kJ mol⁻¹) | Stabilizing Interaction |
|---|---|---|---|
| Gg' | Gauche (ethyl) / Gauche (hydroxyl) | 0.00 | O-H···π Intramolecular H-bond |
| Ag | Anti (ethyl) / Gauche (hydroxyl) | 2.99 | None |
| At | Anti (ethyl) / Trans (hydroxyl) | 4.50 | None |
| Gg | Gauche (ethyl) / Gauche (hydroxyl) | 6.01 | None |
| Gt | Gauche (ethyl) / Trans (hydroxyl) | 6.12 | None |
For this compound, a similar computational investigation would be required to determine if any of its stable conformers are stabilized by an analogous O-H···π interaction. The geometry of the sp²-hybridized vinyl group differs significantly from the sp³-hybridized ethyl group in 2-phenylethanol, which would lead to different bond lengths, angles, and conformational possibilities. A thorough theoretical study would involve optimizing the geometries of various this compound rotamers and calculating their relative energies to identify the most stable structures and quantify the energetic advantage, if any, conferred by intramolecular hydrogen bonding. Without such specific studies in the available literature, the presence and strength of IMHBs in this compound remain a subject for future investigation.
Reactivity and Synthetic Applications of 2 Phenylethenol As a Reactive Intermediate
2-Phenylethenol as a Transient Intermediate in Organic Reaction Mechanisms
Enols, such as this compound, are key transient intermediates in a variety of organic reactions. Although often present in small equilibrium concentrations with their corresponding carbonyl compounds, their high reactivity makes them crucial for many synthetic transformations. msu.edu The formation of enols can be catalyzed by both acids and bases, and their electron-rich double bond allows them to act as nucleophiles. msu.eduwikipedia.org
Carbonyl α-substitution reactions involve the replacement of a hydrogen atom at the α-carbon with an electrophile, proceeding through either an enol or enolate intermediate. wikipedia.org In the case of this compound, which is the enol form of phenylacetaldehyde (B1677652), it can participate in α-substitution reactions.
Under acidic conditions, the keto-enol tautomerism is catalyzed, leading to the formation of the this compound intermediate. libretexts.org The enol, being more nucleophilic than a typical alkene due to electron donation from the oxygen atom, can then attack an electrophile. wikipedia.orglibretexts.org This is followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-substituted product. libretexts.org Mechanistic studies have confirmed the involvement of an enol intermediate in reactions such as the α-halogenation of aldehydes and ketones. wikipedia.orglibretexts.org The rate of these reactions is often dependent on the formation of the enol, which is the rate-determining step. libretexts.org
The table below summarizes key aspects of enol participation in carbonyl alpha-substitution reactions.
| Feature | Description |
| Intermediate | Enol (e.g., this compound) |
| Reaction Type | Alpha-Substitution |
| Catalysis | Acid-catalyzed |
| Role of Enol | Nucleophile |
| Rate-Determining Step | Enol formation |
| Example Reaction | Alpha-halogenation |
While enols are more commonly associated with acting as nucleophiles in α-substitution reactions, the broader context of the reactivity of the corresponding carbonyl compound, phenylacetaldehyde, involves nucleophilic addition to the carbonyl group. For instance, the synthesis of 2-phenylethanol (B73330) can be achieved through the nucleophilic addition of a Grignard reagent, such as phenylmagnesium bromide, to acetaldehyde (B116499). fiveable.measkiitians.com This reaction proceeds through a magnesium alkoxide intermediate which, upon hydrolysis, yields the final alcohol product. askiitians.com
Furthermore, 2-phenylethanol itself can act as a nucleophile in certain reactions. For example, it has been used in studies of nucleophilic aromatic substitution with diaryliodonium salts. diva-portal.org In these reactions, 2-phenylethanol attacks an electrophilic aromatic system. diva-portal.org Additionally, the dehydrative amination of 2-arylethanols, including 2-phenylethanol, with weak N-nucleophiles has been reported, showcasing the versatility of this structural motif in nucleophilic reactions. researchgate.net
Pericyclic Reactions Involving Enolic Species, including this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Enols and enol ethers can participate in these reactions, serving as either the diene or dienophile component.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. uni-regensburg.de Enols and their derivatives can function as either the four-π-electron diene component or the two-π-electron dienophile component. While specific examples detailing the direct participation of this compound in Diels-Alder reactions are not prevalent in the provided search results, the general reactivity of enolic systems in such cycloadditions is well-established. For instance, chiral bis-thiazolines, which can be synthesized from N-acylamino-2-phenylethanol derivatives, have been used as chiral ligands in asymmetric Diels-Alder reactions. tandfonline.com This highlights the utility of the 2-phenylethanol framework in the context of developing catalysts for stereocontrolled cycloadditions. The synthesis of enantiopure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes and their use in asymmetric Diels-Alder reactions further illustrates the role of enol-related structures in these transformations. acs.org
The Oxy-Cope rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of 1,5-dien-3-ols. tcichemicals.com The initial product of this rearrangement is an enol, which then tautomerizes to the more stable carbonyl compound, providing a thermodynamic driving force for the reaction. tcichemicals.com Treating the alcohol with a base, such as potassium hydride, to form an alkoxide can significantly accelerate the reaction. tcichemicals.com
The Conia-ene reaction is an intramolecular thermal or acid-catalyzed reaction of an enolizable carbonyl compound that contains a remote alkyne or alkene. This reaction leads to the formation of a carbocycle. Iron(III) complexes have been shown to catalyze the Conia-ene cyclization of certain dicarbonyl compounds. nih.gov While direct examples involving this compound are not explicitly detailed, the principles of these rearrangements are applicable to enol intermediates in general.
The following table outlines the key features of these pericyclic reactions involving enol intermediates.
| Reaction | Description | Role of Enol |
| Diels-Alder | [4+2] cycloaddition to form a six-membered ring. | Can act as a diene or dienophile. |
| Oxy-Cope | libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-dien-3-ol. | Formed as the initial product, then tautomerizes. |
| Conia-Ene | Intramolecular cyclization of an enolizable carbonyl with a remote unsaturation. | The enol form is the reactive species. |
Catalytic Transformations and Synthetic Strategies Utilizing Enols
The unique reactivity of enols and enolates has led to the development of numerous catalytic strategies for the synthesis of complex organic molecules. fiveable.me Transition metal catalysis, in particular, has revolutionized enolate chemistry, providing powerful methods for C-H activation and the formation of new bonds. researchgate.net
One strategy involves the use of transition metal catalysts to generate enolates from allylic alcohols through a formal 1,3-hydrogen shift. researchgate.net These catalytically generated iridium-enolates can then react with electrophiles to produce α-functionalized ketones. researchgate.net An umpolung (reactivity inversion) strategy has also been developed to allow these nucleophilic iridium enolates to react with nucleophiles, such as alcohols, in the presence of an iodine(III) reagent. researchgate.net
Enol catalysis, utilizing bifunctional Brønsted acids, has emerged as a powerful strategy for the direct enantioselective α-functionalization of carbonyl compounds. uni-koeln.de This approach facilitates the formation of enol intermediates under mild conditions, which can then undergo various C-C, C-N, and C-O bond-forming reactions. uni-koeln.de
Furthermore, biocatalysis offers an expanding toolbox for synthetic chemistry, with enzymes being harnessed to perform novel transformations. nih.gov For instance, flavin-dependent ene-reductases can be utilized to catalyze carbocyclization reactions by diverting enolate intermediates. nih.gov
Synthetic strategies often focus on the principles of green chemistry, aiming for high atom economy and the use of catalytic processes to minimize waste and energy consumption. fiveable.me The development of catalytic reactions that proceed through enol or enolate intermediates is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. fiveable.me
Organocatalytic Activation of Enolizable Substrates
This compound, the enol tautomer of phenylacetaldehyde, is a key reactive intermediate in a variety of organocatalytic transformations. Due to the presence of the enolizable α-proton, phenylacetaldehyde and its derivatives can be activated by organocatalysts to participate in asymmetric cycloaddition reactions. rsc.orgresearchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the asymmetric [3+3] cycloaddition of phenylacetaldehyde derivatives to synthesize substituted dihydropyranones. rsc.org In these reactions, the organocatalyst activates the aldehyde, facilitating its enolization and subsequent participation in the cycloaddition cascade. rsc.org
The versatility of enolizable aldehydes like phenylacetaldehyde extends to other types of organocatalytic reactions. Chiral amine catalysts, such as diphenylprolinol silyl (B83357) ether, can activate unsaturated aldehydes for asymmetric intermolecular aza-[3+3] cycloadditions with enecarbamates, leading to the synthesis of chiral piperidine (B6355638) rings with high enantioselectivity. rsc.org Similarly, bifunctional tertiary amine-thiourea catalysts have been employed in organocatalytic [3+3] cycloadditions involving β,γ-unsaturated α-ketoesters and carbonyl compounds, which act as 1,3-dinucleophiles. rsc.org
The activation of enolizable substrates is not limited to cycloadditions. Research has demonstrated that these intermediates can undergo various other transformations. For example, the reaction of aryl-substituted allyl ketones with alkynyl-1,2-diketones under phase-transfer catalysis (PTC) conditions involves two transiently generated ketone dienolates, leading to tetrasubstituted cyclopentenones. nih.gov Furthermore, cinchona/squaramide bifunctional catalysts can promote the direct reaction between allylic ketones and nitroolefins to produce tetrasubstituted cyclobutanes. nih.gov
A summary of organocatalytic reactions involving enolizable substrates is presented in the table below.
| Catalyst Type | Reactants | Product | Reference |
| N-Heterocyclic Carbene (NHC) | Phenylacetaldehyde derivatives, α-bromoenals | 4,5-disubstituted dihydropyranones | rsc.org |
| Chiral Amine (Diphenylprolinol silyl ether) | Unsaturated aldehydes, enecarbamates | Chiral piperidines | rsc.org |
| Bifunctional Tertiary Amine-Thiourea | β,γ-unsaturated α-ketoesters, carbonyl compounds | Chromene-based spirooxindole skeletons | rsc.org |
| Phase-Transfer Catalyst (PTC) | Aryl-substituted allyl ketones, alkynyl-1,2-diketones | Tetrasubstituted cyclopentenones | nih.gov |
| Cinchona/Squaramide Bifunctional Catalyst | Allylic ketones, nitroolefins | Tetrasubstituted cyclobutanes | nih.gov |
Metal-Catalyzed Reactions Proceeding through Enolic Pathways
Metal catalysts play a significant role in reactions involving this compound and its aldehyde tautomer, phenylacetaldehyde. These reactions often proceed through enolic intermediates, leading to a variety of valuable chemical products. A prominent example is the hydrogenation of styrene (B11656) oxide to 2-phenylethanol, a valuable fragrance compound. acs.org This transformation can be achieved using various metal catalysts, including Raney nickel, palladium, platinum, and ruthenium. acs.orgrsc.org The reaction pathway often involves the isomerization of styrene oxide to phenylacetaldehyde, which then undergoes hydrogenation. rsc.orgrsc.org
The choice of catalyst and support can significantly influence the selectivity of the reaction. For instance, cobalt-based catalysts have shown high efficiency in the selective hydrogenation of phenylacetaldehyde to 2-phenylethanol. rsc.orgrsc.org A two-step process, involving the isomerization of styrene oxide to phenylacetaldehyde over a solid acid catalyst followed by hydrogenation over a metal catalyst, has been proposed as a highly selective route to 2-phenylethanol. rsc.orgrsc.org
The table below summarizes various metal-catalyzed reactions involving phenylacetaldehyde and its derivatives.
| Metal Catalyst | Reactants | Product | Reference |
| Raney Nickel | Styrene oxide | 2-Phenylethanol | acs.org |
| Palladium on Carbon (Pd/C) | Styrene oxide | 2-Phenylethanol | rsc.org |
| Platinum on Carbon (Pt/C) | Styrene oxide | 2-Phenylethanol | rsc.org |
| Ruthenium on Carbon (Ru/C) | Styrene oxide | 2-Phenylethanol | rsc.org |
| Cobalt-based catalysts | Phenylacetaldehyde | 2-Phenylethanol | rsc.orgrsc.org |
Furthermore, palladium-catalyzed reactions have been utilized for carbon-carbon bond formation using enolate nucleophiles derived from alcohols. rsc.org For instance, the alkylation of 1-phenylethanol (B42297) with furfuryl alcohol has been successfully demonstrated using ruthenium catalysts. rsc.org
Radical Reactions Involving Enol Intermediates and Derivatives
Photochemical Generation of Enol Radicals
The enol form of phenylacetaldehyde, this compound, can be a precursor to radical species under photochemical conditions. Studies have shown that the irradiation of certain compounds can lead to the formation of enol radicals. For example, the photolysis of α-cyano-α-diazoacetophenone generates phenylcyanoketene, which upon hydration forms the enol of α-cyano-α-phenylacetic acid as a transient species. researchgate.net
Research on the oxygen-induced formation of benzaldehyde (B42025) from phenylacetaldehyde has proposed a mechanism involving a free radical-initiated oxidative cleavage of the carbon-carbon double bond of the enolized phenylacetaldehyde. ebi.ac.uknih.gov In the presence of a free radical initiator, the enol form of phenylacetaldehyde is generated, and its subsequent reaction with oxygen leads to the formation of benzaldehyde. ebi.ac.uknih.gov This indicates that the enol intermediate is susceptible to radical-mediated transformations.
Furthermore, the photolysis of 1-phenyl-2-phenoxyethanol with tert-butoxyl radicals, generated either thermally or photochemically, leads to the formation of the corresponding ketone, α-phenoxyacetophenone, via an intermediate ketyl radical. cdnsciencepub.com This further supports the involvement of radical intermediates in reactions of phenyl-substituted ethanol (B145695) derivatives.
| Precursor | Conditions | Intermediate Radical | Product | Reference |
| α-Cyano-α-diazoacetophenone | Flash photolysis, hydration | Enol of α-cyano-α-phenylacetic acid | Ketonization products | researchgate.net |
| Phenylacetaldehyde | Heating, free radical initiator, oxygen | Enol radical | Benzaldehyde | ebi.ac.uknih.gov |
| 1-Phenyl-2-phenoxyethanol | Photolysis with tert-butoxyl radicals | Ketyl radical | α-Phenoxyacetophenone | cdnsciencepub.com |
Enolates as Nucleophiles in Radical Processes
Enolates, the deprotonated form of enols, are well-established nucleophiles in various chemical reactions. wikipedia.orglibretexts.org Their nucleophilicity allows them to participate in radical processes, leading to the formation of new carbon-carbon bonds. The merger of organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis has enabled the catalytic, asymmetric α-alkylation of aldehydes with simple olefins. princeton.edu In this process, a secondary amine organocatalyst activates the aldehyde to form an enamine, which then undergoes a single-electron transfer to generate an enaminyl radical. princeton.edu This radical can then add to an olefin, ultimately leading to the α-alkylated aldehyde product. princeton.edu
Phenylacetaldehyde has been shown to be a suitable substrate in such radical-mediated α-alkylation reactions, allowing for the functionalization of the benzylic site. acs.org This highlights the ability of the enolate equivalent of this compound to act as a nucleophile in radical-mediated C-C bond-forming reactions.
Moreover, the reaction of enolates with electrophiles is a fundamental transformation in organic synthesis. wikipedia.org While traditionally viewed as ionic reactions, the involvement of single-electron transfer (SET) processes in some enolate reactions suggests a connection to radical chemistry. The ability of enolates to react with various electrophiles, including alkyl halides and epoxides, underscores their versatility as nucleophiles. wikipedia.org
| Catalytic System | Reactants | Intermediate | Product | Reference |
| Organocatalysis, Photoredox Catalysis, HAT Catalysis | Aldehydes, Olefins | Enaminyl radical | α-Alkyl aldehydes | princeton.edu |
| Photoredox Catalysis | Phenylacetaldehyde, α-bromo sulfone, pyrrolidine | Electrophilic radical | α-tert-Alkylated aldehydes | acs.org |
Strategies for the Stabilization and Directed Control of 2 Phenylethenol
Intramolecular Hydrogen Bonding as a Stabilization Strategy for Enols
Intramolecular hydrogen bonds are a powerful tool for stabilizing the enol tautomer. By creating a favorable non-covalent interaction within the molecule, the energetic landscape can be altered to lower the energy of the enol form relative to the keto form.
The stability of an enol is governed by a delicate balance of steric and electronic factors. For 2-phenylethenol, the key stabilizing intramolecular interaction is the hydrogen bond between the enolic hydroxyl group and the π-electron system of the aromatic ring (O-H···π). fiveable.me The design principles for enhancing this stabilization include:
Electronic Effects : The strength of the enolizing system is significantly influenced by the electronic nature of substituents. Electron-withdrawing groups (EWGs) attached to the carbon-carbon double bond can stabilize the enol form. numberanalytics.comorgosolver.com In the context of this compound, placing EWGs on the phenyl ring can enhance the acidity of the enolic proton and stabilize the C=C double bond through resonance, thereby favoring the enol tautomer. walisongo.ac.id The delocalization of electrons in a conjugated system that includes the phenyl ring and the enol's C=C bond is a crucial stabilizing factor. fiveable.mewikipedia.org
Steric Hindrance : Steric bulk can have a dual effect on the keto-enol equilibrium. Bulky substituents on the α-carbon can destabilize the keto form due to steric clashes, thereby indirectly favoring the enol form where the geometry might relieve this strain. fiveable.mewalisongo.ac.id However, for this compound, significant steric hindrance could also disrupt the planarity required for optimal conjugation and the O-H···π interaction, potentially destabilizing the enol. orientjchem.org Therefore, the strategic placement of sterically demanding groups is crucial.
In systems like β-diketones, intramolecular hydrogen bonding forms a pseudo-aromatic six-membered ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB), which provides significant stabilization to the enol form. masterorganicchemistry.commdpi.commdpi.com While this compound cannot form such a ring, the principles of using electronic delocalization to strengthen an intramolecular hydrogen bond remain relevant.
Substituents on the aromatic ring of this compound can profoundly impact the stability of the enol tautomer by altering the electronic properties of the conjugated system. The influence of these substituents can be systematically evaluated and often correlates with Hammett parameters, which quantify their electron-donating or electron-withdrawing capabilities.
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups placed at the para or ortho positions of the phenyl ring withdraw electron density. This withdrawal stabilizes the enol tautomer by increasing the acidity of the hydroxyl proton and by stabilizing the π-system of the enol. researchgate.netresearchgate.net
Electron-Donating Groups (EDGs) : Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups donate electron density to the ring. This effect can destabilize the enol form relative to the keto form by decreasing the acidity of the enolic proton. walisongo.ac.id
The following table summarizes the general effects of aromatic substituents on the stability of the enol form in aryl-substituted dicarbonyl compounds, which serves as a model for predicting behavior in this compound.
| Substituent Group | Electronic Effect | Position on Ring | Predicted Effect on Enol Stability | Rationale |
|---|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | para, ortho | Increase | Inductive and resonance withdrawal stabilizes the enol π-system. researchgate.net |
| -CN (Cyano) | Strongly Electron-Withdrawing | para, ortho | Increase | Strong inductive and resonance withdrawal. walisongo.ac.id |
| -Cl (Chloro) | Weakly Electron-Withdrawing | para, ortho | Slight Increase | Inductive withdrawal outweighs weak resonance donation. researchgate.net |
| -H (Hydrogen) | Neutral (Reference) | - | Baseline | Reference compound with no substituent effect. |
| -CH₃ (Methyl) | Weakly Electron-Donating | para, ortho | Decrease | Inductive and hyperconjugative electron donation. walisongo.ac.id |
| -OCH₃ (Methoxy) | Strongly Electron-Donating (by resonance) | para, ortho | Decrease | Resonance donation destabilizes the enol form. walisongo.ac.idresearchgate.net |
Supramolecular Chemistry Approaches for Enol Stabilization
Supramolecular chemistry offers powerful tools for stabilizing reactive intermediates like enols by using non-covalent interactions to create a protective microenvironment.
In the solid state, the tautomeric equilibrium can be dramatically different from that in solution or the gas phase. Cocrystallization provides a rational approach to trap and stabilize a less stable tautomer, such as an enol. nih.govresearchgate.net The underlying principle is that specific, directional interactions within a crystal lattice can hold a molecule in its metastable enol conformation, creating a significant kinetic barrier for tautomerization to the more stable keto form. researchgate.net
The stabilization is achieved through:
Hydrogen Bonding Networks : A coformer molecule, selected for its ability to form strong and specific hydrogen bonds, can interact with the enol's hydroxyl group. This interaction can be more stabilizing than the intramolecular forces of the isolated enol, effectively "locking" it in place. nih.govresearchgate.net
For this compound, a suitable coformer would be a molecule capable of acting as a strong hydrogen bond acceptor, which would interact with the enolic -OH group and disrupt its path toward tautomerization.
In solution, macrocyclic host molecules can create isolated cavities that encapsulate and stabilize guest molecules. This "ship-in-a-bottle" approach can be used to protect the unstable enol form of this compound from the bulk solvent, which often catalyzes tautomerization. muni.cz
Common hosts for this purpose include:
Cyclodextrins : These toroidal oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The phenyl group of this compound would favorably partition into the nonpolar cavity, while the polar enol-hydroxyl group could interact with the hydroxyl groups on the rim of the cyclodextrin. This confinement limits the enol's interaction with solvent molecules that could act as proton-transfer agents. mdpi.comresearchgate.net
Calixarenes : These are macrocycles made of phenol (B47542) units linked by methylene (B1212753) bridges. nankai.edu.cn Water-soluble calixarenes, such as p-sulfonatocalixarenes, possess a defined aromatic cavity suitable for binding the phenyl portion of this compound through cation-π, π-stacking, and hydrophobic interactions, thus providing stabilization. mdpi.comnih.gov
The stability of the resulting host-guest complex depends on a combination of factors including size/shape complementarity and the strength of non-covalent interactions between the host, guest, and solvent. nankai.edu.cn
Environmental Control for Kinetic Stabilization
Even without structural modification or supramolecular hosts, the lifetime of an enol can be significantly extended by carefully controlling the surrounding environment. This kinetic stabilization approach focuses on slowing the rate of tautomerization rather than altering the thermodynamic equilibrium.
Key environmental factors include:
Temperature : Lowering the temperature is a highly effective method for kinetic stabilization. Tautomerization, like most chemical reactions, has an activation energy barrier. At very low temperatures (e.g., -78 °C), the thermal energy available is insufficient to overcome this barrier, effectively trapping the enol. libretexts.orgmasterorganicchemistry.comliu.edu Studies have demonstrated the formation and stabilization of enol species on surfaces at temperatures as low as 100 K. acs.orgacs.org
Solvent : The choice of solvent is critical.
Polar protic solvents (e.g., water, methanol) are generally poor choices for enol stabilization as they can act as both proton donors and acceptors, effectively catalyzing the tautomerization process via hydrogen bonding. fiveable.mepsu.edu
Aprotic solvents (e.g., hexane (B92381), THF, DMSO) are much better for preserving enols. In the absence of a proton-shuttling mechanism provided by the solvent, the rate of tautomerization is significantly reduced. fiveable.memuni.cz Non-polar solvents are particularly effective at slowing the process. fiveable.me
pH/Catalysis : Keto-enol tautomerism is catalyzed by both acid and base. masterorganicchemistry.communi.cz Therefore, maintaining a neutral pH and rigorously excluding acidic or basic impurities is essential for maximizing the kinetic lifetime of an enol in solution. The "uncatalyzed" pathway for tautomerization is often significantly slower than the catalyzed pathways. muni.cz
The following table summarizes the influence of environmental conditions on the kinetic stability of enols.
| Environmental Factor | Condition for High Kinetic Stability | Condition for Low Kinetic Stability | Mechanism of Influence |
|---|---|---|---|
| Temperature | Low (e.g., -78 °C or below) | High (e.g., Room Temperature) | Reduces thermal energy to overcome the activation barrier for tautomerization. masterorganicchemistry.comacs.org |
| Solvent Type | Aprotic, Non-polar (e.g., Hexane, CCl₄) | Polar, Protic (e.g., Water, Ethanol) | Aprotic solvents lack proton-shuttling ability; protic solvents catalyze proton transfer. fiveable.memuni.cz |
| pH | Neutral (Absence of acid/base) | Acidic or Basic | Acid and base provide low-energy pathways for the necessary proton transfers. masterorganicchemistry.communi.cz |
Cryogenic Matrix Isolation for Transient Species Trapping
Cryogenic matrix isolation is a powerful experimental technique used to trap and study highly reactive or unstable chemical species by embedding them in a solid, inert matrix at extremely low temperatures, typically near absolute zero. frontiersin.orgeurjchem.comresearchgate.net This method effectively inhibits intermolecular reactions and molecular rearrangements that have significant activation barriers, thus preserving the structure of the isolated molecule for spectroscopic investigation. acs.org
For a transient species like this compound, this technique is invaluable. The enol can be generated in the gas phase immediately before being co-deposited with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic window. eurjchem.comruhr-uni-bochum.de The generation of this compound can be achieved through various methods, including the photolysis of a suitable precursor molecule or the thermal isomerization of phenylacetaldehyde (B1677652) at high temperatures. universiteitleiden.nlacs.org Once trapped in the matrix, the isolated this compound molecules are prevented from tautomerizing back to the more stable keto form, phenylacetaldehyde, allowing for detailed spectroscopic analysis. acs.orgacs.org
Infrared (IR) spectroscopy is a key analytical method used in conjunction with matrix isolation. researcher.lifemdpi.com The high resolution achievable in a cryogenic matrix allows for the distinction between different conformers of the trapped molecule. frontiersin.orgacs.org In the case of this compound, this would enable the characterization of different rotamers, such as those arising from rotation around the C-O and C-C single bonds, as well as the cis and trans isomers related to the orientation of the hydroxyl group relative to the vinyl backbone. Computational chemistry plays a crucial role in assigning the observed vibrational frequencies to specific conformational structures. acs.orgresearcher.life
While direct experimental matrix isolation studies on this compound are not extensively documented, the principles of the technique and studies on analogous molecules provide a clear framework for what to expect. For instance, studies on the photochemistry of acetaldehyde (B116499) in cryogenic matrices reveal the types of transformations that can be induced and monitored. universiteitleiden.nl Similarly, conformational analyses of related molecules like 1-phenylethanol (B42297) have been successfully performed using matrix isolation IR spectroscopy. acs.orgresearcher.life
The table below presents theoretical data illustrating the expected vibrational frequencies for different conformers of this compound, which could be identified and characterized using cryogenic matrix isolation IR spectroscopy.
| Vibrational Mode | (E)-2-Phenylethenol (trans) | (Z)-2-Phenylethenol (cis) | Description |
|---|---|---|---|
| ν(O-H) | ~3650 | ~3630 | O-H stretching vibration, sensitive to intramolecular interactions. |
| ν(C=C) | ~1650 | ~1645 | C=C stretching vibration of the enol double bond. |
| δ(O-H) | ~1350 | ~1370 | In-plane O-H bending vibration. |
| ν(C-O) | ~1250 | ~1260 | C-O stretching vibration. |
Note: The data in this table is illustrative and based on computational estimates for similar enol structures.
Furthermore, the matrix environment allows for the study of photochemical processes. By irradiating the isolated this compound with specific wavelengths of light, it is possible to induce transformations, such as isomerization between conformers or other photochemical reactions, and to monitor these changes spectroscopically. rsc.orgacs.orgresearchgate.net This provides fundamental insights into the intrinsic reactivity of the molecule.
Solvent Engineering for Modulating Tautomeric Equilibria
The equilibrium between the keto (phenylacetaldehyde) and enol (this compound) tautomers is highly sensitive to the surrounding environment, particularly the solvent. asu.edumasterorganicchemistry.com This phenomenon, known as solvent-dependent tautomerism, can be harnessed to control the concentration of the enol form in solution. The position of the keto-enol equilibrium is governed by the relative stability of the two tautomers in a given solvent, which is influenced by factors such as solvent polarity, hydrogen bonding capabilities, and specific solute-solvent interactions. emerginginvestigators.orgcore.ac.ukresearchgate.net
Generally, nonpolar, aprotic solvents tend to favor the enol form, especially if the enol can form a stabilizing intramolecular hydrogen bond. masterorganicchemistry.com In the case of this compound, however, a strong intramolecular hydrogen bond is not feasible in the same way as in β-dicarbonyl compounds. Nevertheless, the enol form is typically less polar than the corresponding keto form. Consequently, in nonpolar solvents like hexane or carbon tetrachloride, the concentration of this compound at equilibrium is expected to be higher than in polar solvents. asu.eduresearchgate.net
Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, have dipole moments that can stabilize the more polar keto tautomer. researchgate.net Polar protic solvents, like water and ethanol (B145695), can act as both hydrogen bond donors and acceptors. These solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl oxygen. They can also stabilize the enol form by hydrogen bonding with the hydroxyl group. The net effect depends on the balance of these interactions. universiteitleiden.nlemerginginvestigators.org For simple aldehydes and ketones, the keto form is generally favored in polar protic solvents. masterorganicchemistry.com
The equilibrium constant for enolization, Kenol = [enol]/[keto], provides a quantitative measure of the tautomeric preference. The pKenol, defined as -log(Kenol), for phenylacetaldehyde in aqueous solution has been estimated to be around 2, which corresponds to an enol content of approximately 1%. researchgate.netcdnsciencepub.com This indicates that in water, the keto form is significantly more stable.
The following table summarizes the expected influence of different solvent types on the tautomeric equilibrium of phenylacetaldehyde and this compound, along with estimated equilibrium data.
| Solvent Type | Example Solvent | Expected Predominant Tautomer | Estimated % of this compound (Enol) | Key Stabilizing Interactions |
|---|---|---|---|---|
| Nonpolar Aprotic | Hexane, Carbon Tetrachloride | Enol favored (relative to polar solvents) | > 1% | Dispersion forces; minimizes destabilization of the less polar enol. |
| Polar Aprotic | DMSO, Acetone | Keto | < 1% | Dipole-dipole interactions stabilizing the more polar keto form. researchgate.net |
| Polar Protic | Water, Ethanol | Keto | ~1% (in water) researchgate.netcdnsciencepub.com | Intermolecular hydrogen bonding between solvent and the carbonyl group of the keto form. universiteitleiden.nlemerginginvestigators.org |
By carefully selecting the solvent, it is possible to shift the tautomeric equilibrium to favor the formation of this compound, thereby stabilizing it in solution to a degree that allows for its characterization and study using techniques like NMR and UV-Vis spectroscopy. asu.eduscience.govyoutube.com For instance, NMR spectroscopy can be used to determine the relative concentrations of the keto and enol forms by integrating the signals corresponding to the unique protons of each tautomer. core.ac.ukresearchgate.net
Future Perspectives in 2 Phenylethenol and Unstable Enol Research
Addressing Challenges in Enol Characterization and Isolation
The primary obstacle in studying simple, unstable enols is their inherent instability and rapid tautomerization to the more stable carbonyl form. quora.comlibretexts.org For instance, the equilibrium for most simple ketones and aldehydes lies heavily on the side of the keto form, a preference driven by the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org This makes direct characterization and isolation exceptionally difficult.
Future progress hinges on the development and application of sophisticated analytical techniques capable of detecting and characterizing these short-lived species. Key challenges and the corresponding advanced methodologies to address them are outlined below:
| Challenge | Characterization & Isolation Approaches | Research Findings |
| Thermodynamic Instability | Cryogenic matrix isolation, flash vacuum pyrolysis followed by trapping. | These methods allow for the preparation and study of enols at very low temperatures, slowing or halting tautomerization to allow for spectroscopic analysis. |
| Rapid Tautomerization | Ultrafast laser spectroscopy, time-resolved spectroscopy. | Enables the observation of enol formation and decay on the femtosecond to microsecond timescale, providing kinetic data. |
| Low Equilibrium Concentration | High-sensitivity NMR techniques (e.g., 2D NMR), in situ IR and Raman spectroscopy. fiveable.mefrontiersin.org | Allows for the detection of the small percentage of the enol tautomer present at equilibrium. For example, specific vibrational bands for the C=C and O-H groups of the enol can be identified. acs.org |
| Solvent and Catalyst Effects | Computational modeling (e.g., Density Functional Theory - DFT), controlled studies in various media. frontiersin.orgresearchgate.net | DFT calculations can predict the relative stabilities of keto-enol tautomers and transition states in different environments. nih.gov Studies show that polar, protic solvents can influence tautomeric equilibria. frontiersin.org |
| Stabilization for Study | Formation of metal-enol complexes, intramolecular hydrogen bonding. nih.govacs.org | Metal ions can coordinate to the enol or its conjugate base (enolate), significantly stabilizing the structure. nih.govacs.org Molecules designed with internal hydrogen bond acceptors can stabilize the enol form, as seen in β-dicarbonyl compounds. libretexts.orgmdpi.com |
A significant area of research involves stabilizing enol species through intermolecular forces or complexation. Recent studies have demonstrated that enols can be stabilized on catalytic surfaces or through strong hydrogen bonding with neighboring molecules, which shifts the vibrational frequency of the associated carbonyl group. acs.org Furthermore, the formation of metal-enol or metal-enolate complexes has been shown to dramatically alter the stability and reactivity of the enol moiety, a phenomenon critical to both synthetic catalysis and bioinorganic chemistry. nih.govacs.org
Development of Novel Synthetic Routes to Unstable Enols
As isolating unstable enols is often impractical, the future of their synthetic application lies in the development of methods for their efficient in situ generation as reactive intermediates. Research is focused on creating controlled and predictable ways to form enols or their more stable and synthetically versatile derivatives, such as enolates and enol silanes.
The generation of enolates, the conjugate bases of enols, is a cornerstone of this field. slideshare.net The choice of base and reaction conditions allows for regiochemical control over enolate formation in unsymmetrical ketones, leading to either the "kinetic" or "thermodynamic" product. ucsb.edumasterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) are favored for producing the less substituted (kinetic) enolate, while weaker bases under equilibrating conditions tend to yield the more substituted (thermodynamic) enolate. masterorganicchemistry.com
Future synthetic methodologies will likely focus on:
Catalytic Enolization: Developing new catalysts that can generate enols or enolates under mild conditions with high selectivity, avoiding the need for stoichiometric amounts of strong bases.
Enol Surrogates: Expanding the chemistry of enol ethers and enol silanes. These compounds are stable, isolable derivatives that can be activated under specific conditions (e.g., by a Lewis acid) to react as enol equivalents, as seen in the Mukaiyama aldol (B89426) reaction. msu.edu
Flow Chemistry: Utilizing microreactor technology to generate unstable enols in a continuous flow. The short residence times in such systems can allow the enol to be generated and immediately used in a subsequent reaction before it has a chance to tautomerize, offering a powerful tool for handling unstable intermediates.
A recent example of generating a complex enol derivative involves the sodium metal-mediated Claisen condensation to produce β-keto-enols, which exist predominantly in their stabilized enol tautomeric form. mdpi.com Such strategies, which build in stabilizing features, provide a pathway to harness the reactivity of the enol functional group.
Exploring New Catalytic Cycles Involving Enol Intermediates
Enol and enolate intermediates are at the heart of many powerful carbon-carbon bond-forming reactions. A major thrust of future research is the design of novel catalytic cycles that explicitly leverage the unique reactivity of these species. By controlling the formation and reaction of enol intermediates within a catalytic cycle, chemists can achieve high levels of efficiency and stereoselectivity.
Several key areas are emerging:
Heterogeneous Catalysis: The aldol condensation of acetaldehyde (B116499) on ceria (CeO₂) surfaces has been shown to proceed through an enolization mechanism. nih.govacs.org Understanding the interaction between the catalyst surface and the enol intermediate is crucial for designing more efficient solid-state catalysts for biomass conversion and fine chemical synthesis.
Asymmetric Organocatalysis: Organocatalysts, such as chiral amines and phosphoric acids, can catalyze reactions via enamine or enol intermediates, providing a metal-free route to chiral molecules. Future work will expand the scope of these transformations.
Metal-Associated Enols: Recent computational studies have highlighted the importance of "metal-associated enol" pathways that are distinct from traditional enolate chemistry. researchgate.netnih.gov In Rh(II)-catalyzed carbene insertion reactions, for instance, a metal-stabilized enol intermediate has been proposed to be key for achieving high enantioselectivity, a finding that could reshape the design of chiral catalysts. researchgate.netnih.gov
Novel Reaction Pathways: The intramolecular Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), is understood to proceed via an enol ether intermediate (the Breslow intermediate), which is a critical resting state in the catalytic cycle. rsc.org Elucidating the role of such intermediates allows for the rational optimization of the reaction.
| Catalytic Reaction | Role of Enol/Enolate Intermediate | Significance |
| Aldol Condensation on CeO₂ | Acetaldehyde undergoes enolization on the catalyst surface to form a nucleophilic enol intermediate. nih.govacs.org | Provides a mechanistic basis for designing heterogeneous catalysts for C-C bond formation from biomass-derived feedstocks. |
| Rh(II)-Catalyzed Carbene Insertion | A metal-associated enol, rather than a free enolate, is proposed as the key stereo-determining intermediate. researchgate.netnih.gov | Offers a new model for understanding and improving enantioselectivity in metal-catalyzed reactions. |
| Intramolecular Stetter Reaction | An enol ether (Breslow intermediate) is formed and acts as a key species in the catalytic cycle. rsc.org | Elucidation of the catalyst resting state and turnover-limiting step enables rational catalyst and reaction design. |
| Mukaiyama-Mannich Reaction | Enol silanes act as stable enol surrogates, which are activated by a catalyst to add to iminium ions. nih.gov | Demonstrates the power of using stable enol equivalents in catalytic asymmetric synthesis to create complex nitrogen-containing molecules. |
Implications for Bioorganic Chemistry and Mechanistic Elucidation
The study of unstable enols has profound implications that extend beyond synthetic chemistry into the realm of biology and fundamental mechanistic understanding.
In bioorganic chemistry , enol and enolate intermediates are central to the function of numerous enzymes. vu.lt Metalloenzymes, for example, often use a metal cofactor (like Mg²⁺, Zn²⁺, or Cu²⁺) to stabilize an enolate intermediate, thereby lowering the activation energy for crucial biochemical reactions such as isomerization, racemization, and C-C bond formation or cleavage. nih.gov Copper, in particular, has been shown to dramatically stabilize enolate species. nih.govacs.org Understanding how the protein's active site and metal cofactors control the formation and reactivity of these transient species is a key goal. Furthermore, the tautomerism of nucleobases in DNA, which involves keto-enol and amino-imino forms, is believed to play a role in spontaneous mutation, making the study of these equilibria vital for understanding genetic fidelity. frontiersin.org
For mechanistic elucidation , the focus on unstable intermediates like 2-phenylethenol forces a deeper level of inquiry. It is no longer sufficient to consider only the starting materials and final products. By combining kinetic analysis, isotopic labeling experiments, and high-level computational modeling, chemists can map out complete energy profiles for reactions. nih.gov This allows for the identification of true transition states and transient intermediates, providing a precise picture of how bonds are formed and broken. The study of enol pathways in catalysis, for example, has resolved long-standing questions about the source of stereoselectivity in certain reactions, attributing it to the specific geometry of a transient metal-enol complex rather than other proposed mechanisms. researchgate.netnih.gov This level of detailed understanding is essential for the rational design of next-generation catalysts and synthetic processes.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Phenylethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : 2-Phenylethanol can be synthesized via the Grignard reaction (phenylmagnesium bromide with ethylene oxide) or microbial biosynthesis (e.g., Saccharomyces cerevisiae). Yield optimization requires controlling reaction parameters:
- Grignard Method : Temperature (<5°C to prevent side reactions), solvent purity (anhydrous diethyl ether), and stoichiometric excess of ethylene oxide (1.2:1 molar ratio) .
- Biosynthesis : Oxygen availability, pH (5.0–6.5), and substrate concentration (e.g., L-phenylalanine at 2–5 g/L) to avoid feedback inhibition .
Q. How can researchers validate the identity and purity of 2-Phenylethanol in a newly synthesized batch?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Compare NMR peaks (e.g., δ 7.3 ppm for aromatic protons, δ 3.7 ppm for -CHOH) to literature data .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 122.1 (CHO) and absence of fragmentation patterns indicating impurities .
- Chromatographic Methods : HPLC with a C18 column (acetonitrile/water gradient) to quantify purity ≥98% .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of 2-Phenylethanol in long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Experimental Design : Store samples in solvents of varying polarity (hexane, ethanol, water) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via GC-MS and UV-Vis spectroscopy (absorbance at 258 nm for aromatic rings) .
- Key Variables : Hydroxyl group oxidation to phenylacetaldehyde is accelerated in polar protic solvents (e.g., water) at elevated temperatures. Antioxidants (e.g., BHT at 0.01% w/v) reduce degradation rates .
Q. What strategies resolve contradictions in reported partition coefficients (log P) of 2-Phenylethanol across studies?
- Methodological Answer : Discrepancies often arise from measurement techniques (shake-flask vs. HPLC) or pH variations. To address:
- Comparative Analysis : Replicate log P determinations using both methods under standardized conditions (pH 7.0, 25°C).
- Meta-Analysis : Statistically evaluate literature data (e.g., ANOVA) to identify outliers and correlate log P with solvent systems .
- Advanced Modeling : Apply COSMO-RS simulations to predict solvent-solute interactions and validate experimental results .
Q. How can researchers design experiments to probe the role of 2-Phenylethanol in modulating microbial quorum sensing?
- Methodological Answer :
- In Vitro Assays : Use Pseudomonas aeruginosa bioreporters (e.g., lasB-gfp fusion) to quantify quorum-sensing inhibition (QSI) at 2-phenylethanol concentrations (0.1–10 mM). Include controls with known QSI agents (e.g., furanones) .
- Metabolomic Profiling : LC-MS/MS to track changes in autoinducer (e.g., C4-HSL) levels post-treatment. Correlate with transcriptomic data (RNA-seq) to identify regulated pathways .
Data Contradiction and Reproducibility
Q. Why do conflicting results arise in studies on 2-Phenylethanol’s antioxidant activity, and how can they be reconciled?
- Methodological Answer : Variations in assay protocols (e.g., DPPH vs. ABTS radical scavenging) and solvent systems (aqueous vs. ethanolic) impact results. To standardize:
- Unified Protocol : Adopt the ORAC (Oxygen Radical Absorbance Capacity) assay with Trolox equivalents for cross-study comparability .
- Control for Interfering Compounds : Pre-purify 2-phenylethanol via silica gel chromatography to remove phenolic contaminants that skew absorbance readings .
Q. What experimental controls are critical when investigating 2-Phenylethanol’s cytotoxicity in eukaryotic cell lines?
- Methodological Answer :
- Negative Controls : Solvent-only treatments (e.g., DMSO at ≤0.1% v/v) to isolate solvent effects.
- Positive Controls : Use staurosporine (apoptosis inducer) to validate assay sensitivity.
- Dose-Response Curves : Test 0.1–10 mM concentrations with triplicate replicates. Calculate IC using nonlinear regression (e.g., GraphPad Prism) .
Methodological Best Practices
Q. How should researchers document synthetic procedures for 2-Phenylethanol to ensure reproducibility?
- Guidelines :
- Detailed Descriptions : Specify equipment (e.g., round-bottom flask size, stirrer RPM), purification steps (e.g., distillation at 100–110°C/15 mmHg), and hazard controls (e.g., inert atmosphere for Grignard reactions) .
- Supporting Information : Provide raw spectral data (NMR, MS) and chromatograms in supplementary files, adhering to journal formatting standards .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of 2-Phenylethanol in biological assays?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
